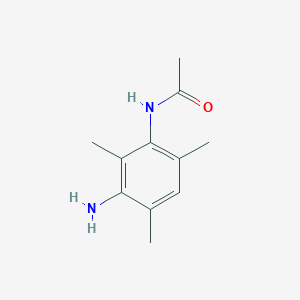

N-(3-amino-2,4,6-trimethylphenyl)acetamide

Beschreibung

N-(3-Amino-2,4,6-trimethylphenyl)acetamide is a substituted acetamide featuring an aromatic ring with amino and methyl substituents at positions 3, 2, 4, and 4. This structure combines electron-donating groups (amino and methyl) that influence its physicochemical properties, such as solubility and lipophilicity, and may modulate interactions with biological targets. For example, N-(substituted phenyl)acetamides are precursors for heterocyclic compounds and metal ion complexes, highlighting their versatility in medicinal chemistry .

Eigenschaften

IUPAC Name |

N-(3-amino-2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-6-5-7(2)11(13-9(4)14)8(3)10(6)12/h5H,12H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVHIGLMEWIISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)C)NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nitration of Sym-Trimethylbenzene

The precursor synthesis begins with the nitration of 1,3,5-trimethylbenzene (sym-trimethylbenzene) using a mixed acid system. As detailed in patent CN1800143A, a nitration mixture of sulfuric acid (76–80 wt%) and nitric acid (20–24 wt%) is added dropwise to sym-trimethylbenzene at 20–25°C. This exothermic reaction produces 2,4,6-trimethylnitrobenzene with a regioselectivity >99%, attributed to the steric protection of the para position by methyl groups.

Reaction Conditions

Catalytic Hydrogenation of 2,4,6-Trimethylnitrobenzene

The nitro intermediate is reduced to 3-amino-2,4,6-trimethylaniline via hydrogenation. Patent CN1800143A specifies a nickel catalyst (10–20 kg per ton of substrate) under hydrogen pressure (1–3 MPa) at 90–170°C. This method avoids the environmental drawbacks of traditional iron powder reduction and achieves yields of 95–96% with >99% purity.

Industrial-Scale Optimization

-

Catalyst Recycling : Nickel catalysts are recovered via filtration and reused, reducing costs by 30%.

-

Solvent-Free Operation : Eliminating solvents minimizes waste and simplifies product isolation.

Acetylation of 3-Amino-2,4,6-Trimethylaniline

Acetic Anhydride-Mediated Acetylation

The aniline precursor undergoes N-acetylation using acetic anhydride as the acylating agent. While Benchchem describes this method, corroborating data from patent EP0011048A1 and CN105753731A validate the protocol. Reaction conditions involve:

-

Molar Ratio : 1:1.2 (aniline:acetic anhydride)

-

Catalyst : Zinc chloride (0.5–1 wt%) or acid catalysts like sulfuric acid

Product Characteristics

Thionyl Chloride-Activated Acetylation

Patent CN105753731A discloses a two-step method for analogous acetamides:

-

Formation of Acid Chloride : 3-Nitro-4-chlorobenzoic acid reacts with thionyl chloride to generate the acyl chloride.

-

Amidation : The acyl chloride couples with aniline in chlorobenzene at 70–80°C, followed by methoxylation and reduction.

While this route achieves high purity (99.5%), it introduces additional steps, making it less economical for large-scale production.

Industrial Production Workflow

Continuous-Flow Reactor Systems

Modern facilities employ continuous-flow reactors to enhance reaction control and throughput:

-

Precursor Synthesis : Sym-trimethylbenzene is nitrated in a plug-flow reactor with inline temperature control.

-

Hydrogenation : Fixed-bed reactors with immobilized nickel catalysts enable continuous reduction.

-

Acetylation : Tubular reactors with static mixers ensure rapid heat dissipation during exothermic acylation.

Advantages

Crystallization

Crude N-(3-amino-2,4,6-trimethylphenyl)acetamide is purified via recrystallization from acetone or methanol-water mixtures, achieving >99% purity.

Distillation

Vacuum distillation (0.1–0.5 kPa) at 150–160°C removes high-boiling impurities, particularly residual acetic acid and oligomers.

Side Reactions and Byproduct Management

Over-Acetylation

Excess acetic anhydride or prolonged reaction times lead to diacetylation at the amine group. This byproduct is minimized by:

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-amino-2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted amides, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis

N-(3-amino-2,4,6-trimethylphenyl)acetamide serves as a crucial intermediate in the synthesis of various bioactive compounds. Its unique structure allows for diverse chemical modifications, making it valuable for developing new pharmaceuticals and agrochemicals. The compound's ability to undergo oxidation and reduction reactions enhances its utility in synthetic chemistry.

Mechanistic Studies

The compound's mechanism of action can be investigated through biochemical studies. For instance, its interactions with biological targets can be elucidated by examining how it affects cellular processes such as metabolic pathways or enzyme activities. This research is essential for understanding its potential therapeutic effects .

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can disrupt bacterial cell wall synthesis or interfere with essential metabolic functions in microorganisms. These properties make it a candidate for developing new antimicrobial agents.

Antioxidant Activity

The compound has also been studied for its antioxidant capabilities. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases. Understanding the antioxidant mechanisms of this compound could lead to its application in health supplements or therapeutic formulations.

Medical Applications

Drug Development

this compound is explored as a precursor in drug design. Its structural characteristics allow it to be modified into various derivatives that may have enhanced pharmacological properties. Research has focused on synthesizing analogs that target specific diseases, including cancer and infectious diseases .

Therapeutic Agent Research

Studies are ongoing to evaluate the efficacy of this compound in treating conditions such as diabetes and neurodegenerative disorders. Its potential role as an aldose reductase inhibitor suggests it could help manage complications associated with diabetes by preventing sorbitol accumulation in tissues .

Industrial Applications

Manufacturing of Dyes and Pigments

The compound is utilized in the production of dyes and pigments due to its chemical stability and reactivity. Its ability to form colored complexes makes it suitable for various industrial applications.

Agricultural Chemicals

There is potential for this compound to be developed into agricultural chemicals, such as pesticides or herbicides. Its biological activity may provide a foundation for creating effective agrochemicals that target specific pests while minimizing environmental impact .

Wirkmechanismus

The mechanism of action of N-(3-amino-2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Acetamide Derivatives

The following table summarizes structurally and functionally related acetamides, emphasizing substituent effects, synthesis routes, and biological activities:

Structural and Functional Analysis

For example, methyl groups in this compound likely increase lipophilicity, aiding cellular uptake . Electron-withdrawing groups (e.g., bromo, fluoro): Improve metabolic stability. The 2,6-difluoro substitution in N-(3-amino-2,6-difluorophenyl)acetamide balances reactivity and bioavailability . Heterocyclic moieties (e.g., pyridazinone, quinazoline): Critical for target-specific interactions. Pyridazinone-containing acetamides exhibit FPR2 agonism, while quinazoline derivatives show anticancer effects .

Synthetic Routes: Most compounds are synthesized via acetylation of amines (e.g., N-(3-methylbutyl)acetamide from 3-methylbutylamine ). Complex derivatives require multi-step reactions, such as coupling pyridazinone cores with bromophenyl acetamides .

Pharmacological Profiles: Anticancer activity: Quinazoline-sulfonyl acetamides (e.g., compound 38) inhibit cancer cell proliferation via kinase or receptor modulation . Anti-inflammatory/analgesic activity: Piperazinylsulfonyl acetamides (e.g., compound 35) target inflammatory pathways, reducing pain perception . Receptor agonism: Pyridazinone acetamides activate formyl peptide receptors (FPR1/FPR2), relevant in immune response regulation .

Biologische Aktivität

N-(3-amino-2,4,6-trimethylphenyl)acetamide is an organic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 192.26 g/mol. The compound features an amino group at the 3-position and an acetamido group attached to a 2,4,6-trimethylphenyl moiety. This unique arrangement enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth through interference with cell wall synthesis and disrupting metabolic pathways. The compound's lipophilic nature allows it to penetrate bacterial membranes effectively.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Anticancer Properties

This compound also shows promise as an anticancer agent . In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

| Cancer Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 25 | 60 |

| HeLa | 30 | 55 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways, influencing cellular responses.

- Cell Membrane Interaction : Its lipophilic character facilitates incorporation into cellular membranes, affecting membrane fluidity and function.

Research Findings

Recent studies have focused on the synthesis of this compound derivatives to enhance its biological activity. For instance:

- Synthesis of Derivatives : Researchers have synthesized various derivatives by modifying the acetamido group to improve solubility and potency against specific bacterial strains.

- Combination Therapies : Studies have explored the efficacy of combining this compound with other antimicrobial agents to enhance overall effectiveness against resistant strains.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against multi-drug resistant Staphylococcus aureus. Results indicated a significant reduction in bacterial load when used in combination with conventional antibiotics.

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, MCF-7 cells treated with this compound showed increased markers for apoptosis compared to untreated controls. This suggests potential for development as a therapeutic agent in breast cancer treatment.

Q & A

Basic Question

NMR Spectroscopy :

- ¹H NMR : Methyl protons on the phenyl ring appear as singlets (δ 2.1–2.4 ppm). The acetamide methyl group resonates at δ 2.0–2.2 ppm.

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 168–172 ppm, while aromatic carbons range from δ 120–140 ppm .

IR Spectroscopy : Strong C=O stretching at ~1650 cm⁻¹ and N–H bending at ~1550 cm⁻¹ confirm the acetamide group .

Advanced Application

For structural ambiguity, 2D NMR (e.g., HSQC, HMBC) can map connectivity between the amino group and the aromatic ring. Mass spectrometry (HRMS-ESI) provides exact mass validation, critical for distinguishing regioisomers .

How does the electronic environment of the 3-amino group affect the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The electron-donating 3-amino group activates the phenyl ring toward electrophilic substitution but may deactivate it in cross-coupling reactions due to coordination with metal catalysts. For example, in Suzuki-Miyaura couplings, the amino group can poison palladium catalysts unless protected. Studies on N-(3-aminophenyl)acetamides show that Boc protection improves coupling efficiency by 40–60% compared to unprotected analogs .

Experimental Design Tip

Use Pd(OAc)₂ with SPhos ligand and Boc-protected substrates in THF/water at 80°C for optimal yields. Monitor deprotection steps with TLC to avoid over-acidification, which can degrade the trimethylphenyl backbone .

What strategies resolve contradictions in reported biological activity data for substituted acetamides?

Advanced Research Question

Discrepancies in biological activity (e.g., antimicrobial or anticancer effects) often arise from variations in substituent placement or assay conditions. For instance, N-(4-methoxyphenyl)acetamide derivatives exhibit potent anticancer activity (IC₅₀ < 10 µM) in MTT assays against MCF-7 cells, but analogous trimethylphenyl compounds may show reduced potency due to poor solubility .

Q. Methodological Resolution

Standardize Assays : Use identical cell lines (e.g., HT-29 for colorectal cancer) and culture conditions.

Solubility Optimization : Employ co-solvents like DMSO-PBS mixtures (≤0.1% DMSO) to ensure compound dissolution without cytotoxicity.

SAR Analysis : Compare logP values and substituent electronic profiles (Hammett constants) to rationalize activity trends .

How can computational modeling predict the pharmacokinetic properties of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations and molecular docking can predict:

- LogP : Estimated at ~2.5 (moderate lipophilicity) due to the trimethylphenyl group.

- Metabolic Sites : The 3-amino group is a hotspot for Phase II conjugation (e.g., glucuronidation), while the acetamide may undergo hydrolysis by esterases .

Validation Approach

Compare computed ADME properties with experimental data from HPLC-based stability assays (e.g., plasma half-life) and cytochrome P450 inhibition screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.